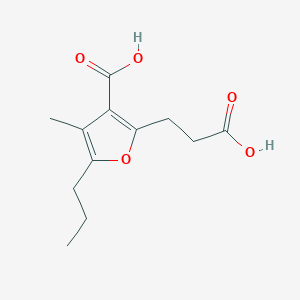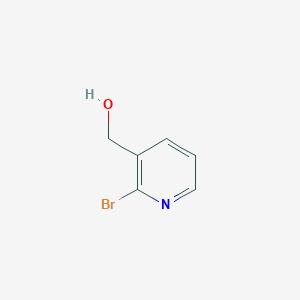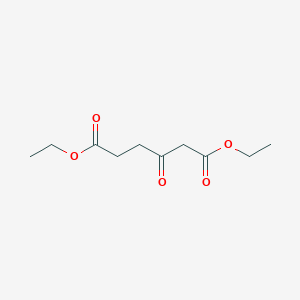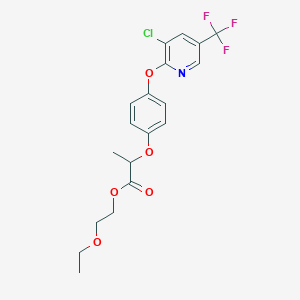![molecular formula C10H11ClF3N3 B155422 1-[3-Chloro-5-(trifluorométhyl)pyridin-2-yl]pipérazine CAS No. 132834-59-4](/img/structure/B155422.png)
1-[3-Chloro-5-(trifluorométhyl)pyridin-2-yl]pipérazine
Vue d'ensemble
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine, also known as 3C5TFP, is a heterocyclic amine that has been used in various scientific and industrial applications. It is a colorless, odorless, and non-toxic compound that has been found to be highly stable and has a low volatility. 3C5TFP has been used in the synthesis of many organic compounds and has been used in the pharmaceutical industry for the synthesis of drugs. It is also used in the production of dyes and pigments, as well as in the production of pesticides, herbicides, and fungicides.
Applications De Recherche Scientifique
Développement d'agents antibactériens
L'une des applications les plus importantes du 1-[3-Chloro-5-(trifluorométhyl)pyridin-2-yl]pipérazine est le développement d'agents antibactériens. Un dérivé de ce composé, le ML267, s'est révélé être un puissant inhibiteur de la phosphopantothéinyl transférase bactérienne (PPTase), qui est essentielle à la viabilité et à la virulence des cellules bactériennes . Cette inhibition peut entraver la croissance bactérienne et atténuer le métabolisme secondaire, ce qui en fait une cible précieuse pour de nouveaux médicaments antibactériens, en particulier contre les souches résistantes comme le Staphylococcus aureus résistant à la méthicilline (SARM) .
Recherche agrochimique
La partie trifluorométhylpyridine, un élément structurel clé du this compound, est largement utilisée dans la recherche agrochimique. Elle contribue au développement d'ingrédients actifs dans les pesticides en raison de ses propriétés physicochimiques uniques. La présence du groupe trifluorométhyle améliore l'activité biologique des produits agrochimiques, offrant une protection aux cultures contre les ravageurs .
Intermédiaires pharmaceutiques
Ce composé sert d'intermédiaire dans la synthèse de divers ingrédients pharmaceutiques. Sa structure unique est exploitée pour créer des molécules présentant les propriétés souhaitées, telles qu'une puissance ou une stabilité accrues. Le groupe trifluorométhyle, en particulier, est une caractéristique courante dans de nombreux produits pharmaceutiques en raison de sa capacité à influencer les profils pharmacocinétiques et pharmacodynamiques des médicaments .
Science des matériaux
En science des matériaux, le this compound peut être utilisé pour modifier les propriétés de surface des matériaux. Sa structure chimique permet l'introduction de fragments fluorés, qui peuvent conférer des caractéristiques d'hydrophobie, de résistance à la dégradation et d'autres caractéristiques souhaitables aux matériaux .
Optimisation de la synthèse chimique
Le composé est également utilisé en synthèse chimique pour optimiser les réactions. Sa réactivité peut être exploitée pour améliorer les rendements, réduire les temps de réaction et améliorer la sélectivité des processus chimiques. Ceci est particulièrement précieux dans la synthèse de molécules complexes où la précision et l'efficacité sont cruciales .
Chimie analytique
En chimie analytique, des dérivés du this compound peuvent être utilisés comme étalons ou réactifs. Leur comportement cohérent et prévisible les rend appropriés pour une utilisation dans diverses techniques analytiques, telles que la chromatographie ou la spectrométrie de masse, pour identifier ou quantifier d'autres composés .
Safety and Hazards
“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine” is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation. Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended. If it comes in contact with skin, washing with plenty of soap and water is advised. Avoid breathing dust/fume/gas/mist/vapors/spray .
Mécanisme D'action
Target of Action
The primary target of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine is the bacterial Phosphopantetheinyl transferase (PPTase) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means it binds to the active site of the enzyme, preventing it from catalyzing its normal reaction.
Biochemical Pathways
The inhibition of PPTase by 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine affects the secondary metabolism of bacteria By inhibiting PPTase, this compound thwarts bacterial growth .
Result of Action
The result of the action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine is the attenuation of production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . This leads to a decrease in bacterial growth and virulence .
Action Environment
The action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine can be influenced by environmental factors. For instance, efflux mechanisms in bacteria like Escherichia coli can lead to resistance against this compound . Additionally, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3/c11-8-5-7(10(12,13)14)6-16-9(8)17-3-1-15-2-4-17/h5-6,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIPRMGRQRYRRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349866 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132834-59-4 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132834-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B155347.png)



![2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B155357.png)




